molecular formula C18H18F2N2O2 B6014066 N-(2,4-difluorophenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide

N-(2,4-difluorophenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide

Cat. No.: B6014066
M. Wt: 332.3 g/mol
InChI Key: VYZKLZFQJKQBLM-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide, also known as DFP-10825, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of pyrrolidinecarboxamide derivatives and has shown promising results in various scientific research studies.

Mechanism of Action

N-(2,4-difluorophenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide exerts its therapeutic effects by inhibiting the activity of certain enzymes and proteins that are involved in the development and progression of various diseases. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the inflammatory response. It also inhibits the activity of histone deacetylases (HDACs), which are proteins that are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects in scientific research studies. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are involved in the inflammatory response. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

N-(2,4-difluorophenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide has several advantages for lab experiments. It is a stable and relatively easy to synthesize compound, which makes it readily available for research purposes. It also exhibits potent therapeutic effects, which make it a promising candidate for the development of novel drugs. However, like any other chemical compound, it has certain limitations for lab experiments, such as its solubility and toxicity.

Future Directions

N-(2,4-difluorophenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide has shown promising results in various scientific research studies, and there are several future directions that can be explored to further understand its therapeutic potential. Some of these directions include:
1. Studying the effect of this compound on other diseases, such as autoimmune diseases and cardiovascular diseases.
2. Investigating the mechanism of action of this compound in more detail to identify other proteins and enzymes that it may target.
3. Developing more potent and selective derivatives of this compound with improved therapeutic properties.
4. Conducting clinical trials to evaluate the safety and efficacy of this compound in humans.
Conclusion:
This compound is a promising chemical compound that has shown potential therapeutic applications in various scientific research studies. Its potent anti-inflammatory and anti-cancer activities make it a promising candidate for the development of novel drugs. Further research is needed to fully understand its mechanism of action and therapeutic potential, and to develop more potent and selective derivatives.

Synthesis Methods

N-(2,4-difluorophenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide can be synthesized by the reaction of 2,4-difluoroaniline and 4-methoxybenzaldehyde in the presence of a suitable catalyst. The reaction mixture is then subjected to further steps of purification to obtain the pure compound.

Scientific Research Applications

N-(2,4-difluorophenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide has been studied for its potential therapeutic applications in various scientific research studies. It has been found to exhibit potent anti-inflammatory and anti-cancer activities. It has also shown promising results in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Properties

IUPAC Name

N-(2,4-difluorophenyl)-2-(4-methoxyphenyl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F2N2O2/c1-24-14-7-4-12(5-8-14)17-3-2-10-22(17)18(23)21-16-9-6-13(19)11-15(16)20/h4-9,11,17H,2-3,10H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYZKLZFQJKQBLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CCCN2C(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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